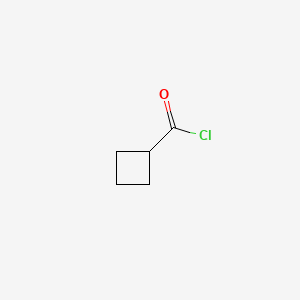

Cyclobutanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93778. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWMYCVMQSLLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198197 | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-22-4 | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutanecarbonyl Chloride from Cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid, a critical chemical transformation for the generation of a versatile building block in pharmaceutical and specialty chemical synthesis.[1] This document details the most common and effective synthetic routes, providing detailed experimental protocols, quantitative data for reaction setup and outcomes, and visualizations of the underlying chemical processes.

Introduction

This compound is a reactive acyl chloride that serves as a key intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactivity of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the cyclobutylcarbonyl moiety. The primary and most direct route to this compound is the chlorination of cyclobutanecarboxylic acid. This guide will focus on the two most prevalent and efficient chlorinating agents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Synthetic Methodologies and Data

The conversion of cyclobutanecarboxylic acid to its corresponding acyl chloride is typically achieved with high efficiency using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the desired reaction conditions, scale, and sensitivity of other functional groups present in the substrate, though for this specific conversion, both are highly effective.

Thionyl Chloride Method

The reaction of cyclobutanecarboxylic acid with thionyl chloride is a robust and widely used method for the synthesis of this compound. The reaction can be performed neat or in the presence of a catalyst, such as N,N-dimethylformamide (DMF).[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1]

Oxalyl Chloride Method

Oxalyl chloride, often used in conjunction with a catalytic amount of DMF, is another excellent reagent for the conversion of carboxylic acids to acyl chlorides.[1] This method is often favored for its milder reaction conditions, typically being carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM). The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous, facilitating product isolation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from cyclobutanecarboxylic acid using the two primary methods.

Table 1: Synthesis of this compound using Thionyl Chloride

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic acid | General Knowledge |

| Reagent | Thionyl chloride (SOCl₂) | [1] |

| Catalyst | N,N-Dimethylformamide (DMF) (optional) | [1] |

| Solvent | Neat or inert solvent (e.g., DCM) | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Reaction Time | 1 - 3 hours | General Knowledge |

| Reported Yield | High (quantitative is expected) | General Knowledge |

Table 2: Synthesis of this compound using Oxalyl Chloride

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic acid | General Knowledge |

| Reagent | Oxalyl chloride ((COCl)₂) | [1] |

| Catalyst | N,N-Dimethylformamide (DMF) | [1] |

| Solvent | Dichloromethane (DCM) | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Reaction Time | 1 - 2 hours | General Knowledge |

| Reported Yield | High (quantitative is expected) | General Knowledge |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5006-22-4 | [1] |

| Molecular Formula | C₅H₇ClO | General Knowledge |

| Molecular Weight | 118.56 g/mol | General Knowledge |

| Boiling Point | 60 °C at 50 mmHg | General Knowledge |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid.

-

Carefully add thionyl chloride (1.5 - 2.0 molar equivalents) to the flask. If desired, a catalytic amount of DMF (1-2 drops) can be added.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 60 °C at 50 mmHg.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol outlines the synthesis of this compound using oxalyl chloride and a catalytic amount of DMF.

Materials:

-

Cyclobutanecarboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stir bar

-

Addition funnel (optional)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid and anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 molar equivalents) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture can be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts.

-

The crude this compound can be purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis of this compound.

Figure 1: Reaction mechanism with thionyl chloride.

Figure 2: Reaction mechanism with oxalyl chloride.

Figure 3: General experimental workflow.

Conclusion

The synthesis of this compound from cyclobutanecarboxylic acid is a straightforward and high-yielding transformation that is fundamental for the incorporation of the cyclobutane (B1203170) moiety in drug discovery and development. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose, with the choice of reagent depending on the specific requirements of the synthesis. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to confidently and efficiently perform this important chemical conversion.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclobutanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclobutanecarbonyl chloride (CAS 5006-22-4). Due to the reactive nature of acyl chlorides, this document outlines a robust experimental protocol for data acquisition and presents a comprehensive, predicted spectral dataset based on established chemical shift principles and data from analogous structures.

Introduction

This compound is a key building block in organic synthesis, utilized for introducing the cyclobutylcarbonyl moiety into a wide range of molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular structure and the chemical environment of each atom. This guide presents the expected ¹H and ¹³C NMR spectral data to aid in the identification and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are derived from the analysis of substituent effects on the cyclobutane (B1203170) ring and typical chemical shift ranges for acyl chlorides.

Table 1: Predicted ¹H NMR Spectral Data of this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα (1H) | 3.20 - 3.40 | Quintet | 1H | ~8.5 |

| Hβ (4H) | 2.20 - 2.40 | Multiplet | 4H | - |

| Hγ (2H) | 1.90 - 2.10 | Multiplet | 2H | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 174.0 - 178.0 |

| Cα | 55.0 - 58.0 |

| Cβ | 25.0 - 28.0 |

| Cγ | 17.0 - 20.0 |

Note: The chemical shifts are estimated based on principles of NMR spectroscopy. The carbonyl carbon (C=O) in acyl chlorides typically resonates between 160-180 ppm.[1] The alpha-proton (Hα) is expected to be significantly downfield due to the electron-withdrawing effect of the carbonyl chloride group. The parent cyclobutane protons resonate around 1.98 ppm, and the carbons resonate at 22.4 ppm.[2][3]

Structural Assignment and Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the assignments in the data tables. This visualization helps in correlating the spectral data with the specific nuclei in the molecule.

Caption: Molecular structure of this compound with NMR assignments.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, considering its reactive and moisture-sensitive nature.

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃). The solvent should be anhydrous to prevent hydrolysis of the acyl chloride. Using a fresh, sealed ampule of solvent is highly recommended.

-

Sample Handling: All handling of this compound and the prepared NMR sample should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

Concentration: Prepare the sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of anhydrous CDCl₃.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Use a standard 5 mm NMR tube that has been oven-dried and cooled under an inert atmosphere before use. Once the sample is prepared, the tube should be sealed with a tight-fitting cap and parafilm.

4.2. Instrument Parameters

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C and the presence of a non-protonated carbonyl carbon, a higher number of scans (e.g., 512 to 2048) may be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of -10 to 200 ppm is recommended.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Logical Workflow for Spectral Analysis

The following workflow outlines the logical steps from sample preparation to final structural confirmation using NMR data.

Caption: Workflow for NMR analysis of this compound.

References

- 1. 5006-22-4 | Cyclobutanecarbonylchloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Cyclobutanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of cyclobutanecarbonyl chloride. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the mass spectrometry fragmentation pathway and a general analytical workflow.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the prominent absorption of the carbonyl group (C=O) in the acyl chloride, as well as absorptions corresponding to the C-H and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[1][2]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A diamond ATR crystal is a robust choice for reactive acyl chlorides.[3]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[1]

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The typical analysis range is 4000-400 cm⁻¹.[3]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and a soft tissue to remove any residual sample.[1]

IR Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The most notable is the strong C=O stretching vibration at a high wavenumber, which is typical for acyl chlorides.[4]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2950-3000 | C-H stretch (cyclobutyl) | Medium-Strong |

| ~1800 | C=O stretch (acyl chloride) | Very Strong |

| ~1450 | CH₂ scissoring | Medium |

| ~900-1000 | C-C stretch (ring) | Medium |

| ~700-800 | C-Cl stretch | Strong |

Data interpreted from the NIST Gas-Phase IR Spectrum.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for separating volatile compounds like this compound before their introduction into the mass spectrometer.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC-MS Parameters:

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 35-200 amu |

| Scan Rate | 2 scans/sec |

These are typical parameters and may require optimization for specific instrumentation.[5]

Mass Spectral Data

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 118/120 | [C₅H₇ClO]⁺ (Molecular Ion) | ~5 |

| 83 | [C₅H₇O]⁺ | ~95 |

| 55 | [C₄H₇]⁺ | 100 |

| 41 | [C₃H₅]⁺ | ~80 |

| 39 | [C₃H₃]⁺ | ~60 |

| 27 | [C₂H₃]⁺ | ~50 |

Data obtained from the NIST Mass Spectrum.[6]

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The diagram below outlines a general workflow for the analysis of a liquid sample like this compound using both IR and GC-MS techniques.

Caption: General workflow for IR and GC-MS analysis.

References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Cyclobutanecarboxylic acid chloride [webbook.nist.gov]

- 5. osti.gov [osti.gov]

- 6. Cyclobutanecarboxylic acid chloride [webbook.nist.gov]

- 7. asdlib.org [asdlib.org]

Cyclobutanecarbonyl Chloride: A Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarbonyl chloride is a valuable reactive intermediate in organic synthesis, playing a crucial role as a building block in the creation of a diverse range of molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, allows for efficient reactions with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophilic agents, including amines, alcohols, aromatic compounds, and organometallic reagents. Detailed experimental protocols for key reactions are provided, along with a summary of reaction parameters and yields in structured tables. This document aims to serve as an in-depth resource for researchers and professionals in drug development and chemical synthesis, facilitating the effective utilization of this versatile reagent.

Introduction to the Reactivity of this compound

This compound (C₅H₇ClO), a colorless to pale yellow liquid with a pungent odor, is a derivative of cyclobutanecarboxylic acid.[3][4] The core of its reactivity lies in the acyl chloride functional group. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

The predominant reaction mechanism is nucleophilic acyl substitution . This process typically involves a two-step addition-elimination pathway. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbon-oxygen double bond is reformed, resulting in the substituted product.

Due to its high reactivity, this compound is sensitive to moisture and reacts vigorously with water to form cyclobutanecarboxylic acid and corrosive hydrogen chloride gas.[3] Consequently, all reactions should be conducted under anhydrous conditions.

Reactions with N-Nucleophiles (Amine Derivatives)

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of cyclobutane (B1203170) carboxamides. The reaction is typically rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct.

Reaction with Primary Amines

Primary amines react with this compound to yield N-substituted cyclobutane carboxamides. A notable example is the reaction with 8-aminoquinoline (B160924).

Reaction with Secondary Amines

Secondary amines, such as diethylamine (B46881), react similarly to produce N,N-disubstituted cyclobutane carboxamides. The reaction proceeds readily at room temperature.

Data Summary: Amide Formation

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 8-Aminoquinoline | Saturated aq. NaHCO₃ | Dichloromethane (B109758) (DCM) | Room Temp | N-(quinolin-8-yl)cyclobutanecarboxamide | 62-70 | [5] |

| Diethylamine | Triethylamine | Dichloromethane (DCM) | Room Temp | N,N-diethylcyclobutanecarboxamide | 86-91 | [2] |

Experimental Protocols

Protocol 2.1: Synthesis of N-(quinolin-8-yl)cyclobutanecarboxamide [5]

-

A biphasic solution of 8-aminoquinoline (3.00 g, 20.8 mmol) in dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (100 mL) is prepared in a flask with vigorous stirring.

-

A solution of this compound (2.47 g, 20.8 mmol) in dichloromethane (50 mL) is added dropwise to the biphasic mixture at room temperature.

-

The reaction mixture is stirred for 3 hours.

-

The organic and aqueous layers are separated.

-

The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine and dried over sodium sulfate.

-

After filtration and concentration, the product is obtained.

Protocol 2.2: General Procedure for the Synthesis of N,N-diethylcyclobutanecarboxamide [2]

-

To a solution of cyclobutanecarboxylic acid (1 mmol) in dichloromethane, add triethylamine (3 mmol) and diethylamine (1 mmol).

-

Add thionyl chloride (1 mmol) to the mixture. This forms the this compound in situ.

-

Stir the reaction mixture at room temperature for approximately 5 minutes.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Work up the resulting residue to isolate the N,N-diethylcyclobutanecarboxamide.

Reactions with O-Nucleophiles (Alcohols and Phenols)

This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base to scavenge the HCl produced.

Reaction with Alcohols

Simple alcohols like methanol (B129727) and ethanol (B145695) react readily with this compound. The reaction with sodium methoxide (B1231860) in methanol provides a route to methyl cyclobutanecarboxylate.

Friedel-Crafts Acylation of Aromatic Compounds

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate aromatic rings through an electrophilic aromatic substitution reaction. This is a powerful method for forming carbon-carbon bonds and synthesizing aryl cyclobutyl ketones. The reactivity of the aromatic substrate influences the reaction conditions, with electron-rich aromatic compounds like anisole (B1667542) reacting more readily than benzene (B151609).

Data Summary: Esterification and Friedel-Crafts Acylation

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Sodium Methoxide | - | Methanol | Not specified | Methyl cyclobutanecarboxylate | Not specified | [6][7][8] |

| Benzene | AlCl₃ | - | 15-20 | Cyclobutyl phenyl ketone | ~75-77 (analogous reaction) | [9] |

| Anisole | FeCl₃ | Dichloromethane (DCM) | Room Temp | Cyclobutyl(4-methoxyphenyl)methanone | 85.7 (analogous reaction) | [7][10] |

Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of Methyl Cyclobutanecarboxylate [6]

-

Prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 mL) in a dry, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, all protected by calcium chloride drying tubes.

-

The reaction to form the ester from the corresponding acyl chloride is highly exothermic and should be regulated by the rate of addition.

-

After the reaction is complete, cool the mixture and add water to dissolve the salts.

-

Separate the ether layer, and extract the aqueous layer with ether.

-

Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution.

-

Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.

-

Distill the crude ester under reduced pressure to obtain the purified methyl cyclopentanecarboxylate.

Protocol 3.2: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation [9]

-

Suspend anhydrous aluminum chloride (3.17 moles) in dry benzene (2115 cc) in a five-liter flask equipped with a stirrer, dropping funnel, thermometer, and hydrogen chloride trap.

-

Cool the mixture in an ice bath to 15°C.

-

Add a solution of this compound (3 moles) in dry benzene (423 cc) at a rate that maintains the temperature at 15-20°C (approximately 20 minutes).

-

Remove the ice bath and continue stirring for an additional 20 minutes.

-

Pour the reaction mixture into ice-water.

-

Separate the benzene layer, dry it over a suitable drying agent (e.g., Drierite), and concentrate under reduced pressure to obtain the crude cyclobutyl phenyl ketone.

Protocol 3.3: Friedel-Crafts Acylation of Anisole [10]

-

To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).

-

Add this compound (4.6 mmol).

-

Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).

-

Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Combine the organic layers, wash with 5% aqueous NaOH solution (10 mL), and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to obtain the crude product.

Reactions with C-Nucleophiles (Organometallic Reagents)

Organometallic reagents are potent carbon nucleophiles that react with this compound to form new carbon-carbon bonds, providing access to ketones and alcohols.

Reaction with Organocuprates (Gilman Reagents)

Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are relatively soft nucleophiles that react with acyl chlorides to afford ketones in good yields. This reaction is generally high-yielding and avoids the over-addition that can occur with more reactive organometallic reagents.

Reaction with Grignard Reagents

Grignard reagents (RMgX) are highly reactive organometallic compounds that typically add twice to acyl chlorides. The initial reaction produces a ketone, which is more reactive than the starting acyl chloride and rapidly undergoes a second nucleophilic attack by the Grignard reagent to yield a tertiary alcohol after acidic workup.

Data Summary: Reactions with Organometallic Reagents

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Lithium dimethylcuprate | Diethyl ether or THF | -78 to Room Temp | Cyclobutyl methyl ketone | Not specified | [11] |

| Phenylmagnesium bromide | Diethyl ether | Reflux | Cyclobutyldiphenylmethanol | Not specified | [12][13] |

Experimental Protocols

Protocol 4.1: Synthesis of Cyclobutyl Methyl Ketone [11]

-

Preparation of Lithium Dimethylcuprate: In a dry flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.5 equivalents) to anhydrous diethyl ether or THF at 0°C. Add methyllithium (B1224462) (1.0 equivalent, as a solution in ether) dropwise to the stirred suspension.

-

Cool the cuprate (B13416276) solution to -78°C.

-

Dissolve the this compound in anhydrous ether/THF and add it dropwise to the stirred cuprate solution.

-

Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtering and concentrating the solvent, the resulting cyclobutyl methyl ketone can be purified by distillation.

Protocol 4.2: General Procedure for Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide) [12][13]

-

Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

In a separate flask, dissolve this compound in anhydrous diethyl ether.

-

Slowly add the this compound solution to the Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture, with gentle heating if necessary, to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, and then dry over a suitable drying agent.

-

Remove the solvent by rotary evaporation to yield the crude tertiary alcohol, which can be further purified by recrystallization or chromatography.

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

Conclusion

This compound is a highly versatile reagent that readily undergoes nucleophilic acyl substitution with a broad range of nucleophiles. This guide has provided a detailed overview of its reactivity, including specific examples and experimental protocols for the synthesis of amides, esters, and ketones. The ability to introduce the cyclobutane moiety is of significant interest in medicinal chemistry and drug development, as this structural motif can influence the pharmacological properties of a molecule. A thorough understanding of the reactivity and handling of this compound is essential for its effective and safe use in the synthesis of novel chemical entities.

References

- 1. N-dodecylcyclobutanecarboxamide | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5006-22-4 [chemicalbook.com]

- 5. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. Buy Cyclobutyl phenyl ketone (EVT-311207) | 5407-98-7 [evitachem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Cyclobutanecarbonyl Chloride: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarbonyl chloride (CAS No. 5006-22-4), a reactive acyl chloride, serves as a critical building block in the synthesis of a wide array of pharmaceutical and specialty chemical compounds.[1][2] Its utility in creating complex molecular architectures necessitates a thorough understanding of its commercial availability and, crucially, its purity profile. The presence of impurities can significantly impact reaction yields, byproduct formation, and the overall quality of the final active pharmaceutical ingredient (API) or chemical entity. This technical guide provides an in-depth overview of the commercial landscape for this compound and detailed methodologies for assessing its purity.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. Purities typically range from 98% to over 99%, with the specific grade and associated price varying by supplier. The table below summarizes offerings from several prominent vendors.

| Supplier | Stated Purity | Grade | Notes |

| Sigma-Aldrich | 98% | - | Available in various quantities.[3] |

| ChemicalBook | 99%+ | HPLC | Marketplace with multiple listings.[4] |

| IndiaMART | 99% | EP | Marketplace with various Indian suppliers. |

| ECHEMI | 98% - 99% | Pharmaceutical/Industrial | Global chemical trading platform. |

| Shree Ganesh Remedies Limited | High Caliber | Manufacturer | Indian-based manufacturer.[1] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Quality | Manufacturer | Specializes in synthesis.[2] |

Synthesis and Potential Impurities

The most common industrial synthesis of this compound involves the chlorination of cyclobutanecarboxylic acid.[2] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalyst like dimethylformamide (DMF).[2]

This synthesis route can introduce several potential impurities:

-

Cyclobutanecarboxylic acid: Unreacted starting material.

-

Residual Chlorinating Agents and Byproducts: Traces of thionyl chloride, oxalyl chloride, or their decomposition products.

-

Solvent Residues: Any solvents used during the reaction or workup.

-

Side-Reaction Products: Impurities arising from side reactions during the synthesis.

The purification of the final product is commonly performed by distillation under reduced pressure to remove these impurities.[2]

Analytical Methodologies for Purity Determination

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. Therefore, derivatization is a common strategy employed in chromatographic methods. Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and powerful method for purity assessment without the need for derivatization.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound. To enhance stability and chromatographic performance, the acyl chloride is often derivatized to a less reactive ester.

Experimental Protocol: Derivatization with Methanol (B129727) for GC-FID Analysis

This protocol is based on established methods for the analysis of other reactive acyl chlorides.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Add 1 mL of anhydrous methanol to the flask. The reaction is typically rapid and exothermic. Allow the mixture to react for 15 minutes at room temperature to ensure complete conversion to methyl cyclobutanecarboxylate (B8599542).

-

Dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or hexane.

-

Prepare a series of calibration standards of methyl cyclobutanecarboxylate in the same solvent.

-

-

GC-FID Conditions:

-

Column: DB-Wax or a similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Data Analysis:

-

Identify the peak corresponding to methyl cyclobutanecarboxylate by comparing the retention time with that of the standard.

-

Quantify the purity by comparing the peak area of the derivatized analyte in the sample to the calibration curve generated from the standards.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

For less volatile impurities or as an alternative to GC, HPLC can be employed. Similar to GC, derivatization is necessary to introduce a UV-active chromophore and improve the stability of the analyte.

Experimental Protocol: Derivatization with Aniline (B41778) for HPLC-UV Analysis

This protocol is adapted from general methods for the derivatization of acyl chlorides.

-

Sample and Derivatizing Agent Preparation:

-

Sample Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with anhydrous acetonitrile (B52724).

-

Aniline Solution: Prepare a 0.1 M solution of aniline in anhydrous acetonitrile.

-

-

Derivatization Procedure:

-

In a vial, mix 100 µL of the sample solution with 200 µL of the aniline solution.

-

Add 100 µL of a weak base, such as pyridine, to scavenge the HCl byproduct.

-

Seal the vial and heat at 60 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to the anilide derivative relative to the total area of all observed peaks.

-

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical technique that allows for the direct determination of purity without the need for a reference standard of the analyte itself.[5][6][7][8] An internal standard of known purity and concentration is used for quantification.

Experimental Protocol: ¹H-qNMR Purity Assay

-

Sample Preparation:

-

Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

-

Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the internal standard and the sample completely.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

-

Acquire the spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, characteristic peak of this compound (e.g., the methine proton) and a well-resolved peak of the internal standard.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte = Integral of the analyte peak

-

N_analyte = Number of protons giving rise to the analyte peak

-

I_IS = Integral of the internal standard peak

-

N_IS = Number of protons giving rise to the internal standard peak

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of the internal standard

-

m_analyte = Mass of the analyte

-

m_IS = Mass of the internal standard

-

P_IS = Purity of the internal standard

-

Logical Workflow and Visualization

The following diagrams illustrate the key processes involved in the synthesis and quality control of this compound.

Caption: Synthesis Pathway of this compound.

Caption: Quality Control Workflow for this compound.

Conclusion

For researchers and professionals in drug development, a comprehensive understanding of the commercial availability and purity of key reagents like this compound is paramount. This guide has provided an overview of the supplier landscape and detailed, adaptable protocols for robust purity assessment using GC-FID, HPLC-UV, and qNMR. The implementation of these analytical methodologies will ensure the quality and consistency of this critical building block, ultimately contributing to the successful and reproducible synthesis of target molecules.

References

- 1. This compound-5006-22-4 [ganeshremedies.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 5006-22-4 [sigmaaldrich.com]

- 4. This compound | 5006-22-4 [chemicalbook.com]

- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 6. emerypharma.com [emerypharma.com]

- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

Methodological & Application

Synthesis of Aryl Cyclobutyl Ketones via Friedel-Crafts Acylation: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Aryl cyclobutyl ketones represent a significant class of compounds in medicinal chemistry and drug discovery. The rigid cyclobutyl moiety can confer advantageous properties to drug candidates, including improved metabolic stability and binding affinity. The synthesis of these valuable intermediates is efficiently achieved through the Friedel-Crafts acylation of aromatic compounds with cyclobutanecarbonyl chloride. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and application of aryl cyclobutyl ketones.

Application Notes

The Friedel-Crafts acylation is a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. In the context of synthesizing aryl cyclobutyl ketones, the reaction involves the electrophilic aromatic substitution of an aromatic compound with this compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Key Advantages:

-

Versatility: This methodology is applicable to a wide range of aromatic and heteroaromatic substrates.

-

High Purity: The reaction typically proceeds with high regioselectivity, particularly for activated aromatic rings, yielding products of high purity.

-

Scalability: The procedure can be readily scaled up to produce larger quantities of the desired aryl cyclobutyl ketones.

Applications in Drug Discovery:

Aryl ketones are integral scaffolds in the development of various therapeutic agents.[1] The incorporation of a cyclobutyl group can enhance the pharmacological profile of a molecule. Aryl cyclobutyl ketones and their derivatives have been investigated as inhibitors of various enzymes, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[2] The cyclobutyl moiety can occupy hydrophobic pockets in enzyme active sites, leading to potent and selective inhibition.

Reaction Mechanism and Experimental Workflow

The synthesis of aryl cyclobutyl ketones via Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from this compound and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product.

Caption: General mechanism of Friedel-Crafts acylation.

A general workflow for the synthesis and purification of aryl cyclobutyl ketones is outlined below.

Caption: General experimental workflow for synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of various aryl cyclobutyl ketones. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Aluminum chloride is corrosive and reacts violently with water. This compound is a lachrymator and corrosive.

Protocol 1: Synthesis of Cyclobutyl(phenyl)methanone

Materials:

-

Benzene (B151609) (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Cyclobutyl(4-methoxyphenyl)methanone

This protocol is adapted for an activated aromatic ring.

Materials:

-

Anisole (B1667542) (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

After the formation of the acylium ion complex, add a solution of anhydrous anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

-

Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene. Monitor by TLC.

-

Follow the work-up and purification procedures as described in steps 7-12 of Protocol 1. The major product is expected to be the para-isomer due to steric hindrance at the ortho position.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various aryl cyclobutyl ketones.

| Aromatic Substrate | Product | Molar Ratio (Arene:Acyl Chloride:AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzene | Cyclobutyl(phenyl)methanone | 1.2 : 1.0 : 1.1 | 3-5 | 0 to RT | ~75-85 |

| Toluene | Cyclobutyl(p-tolyl)methanone | 1.2 : 1.0 : 1.1 | 2-4 | 0 to RT | ~80-90 |

| Anisole | Cyclobutyl(4-methoxyphenyl)methanone | 1.0 : 1.0 : 1.1 | 2-3 | 0-5 | ~85-95 |

| Fluorobenzene | Cyclobutyl(4-fluorophenyl)methanone | 1.2 : 1.0 : 1.2 | 4-6 | 0 to RT | ~70-80 |

Application in Kinase Inhibitor Development

Aryl cyclobutyl ketones can serve as precursors for kinase inhibitors. For instance, they can be modified to incorporate functionalities that interact with the ATP-binding site of kinases like JAKs. The cyclobutyl group can be strategically positioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Aryl cyclobutyl ketones as kinase inhibitor precursors.

Conclusion

The Friedel-Crafts acylation of aromatic compounds with this compound is a highly effective method for the synthesis of aryl cyclobutyl ketones. These compounds are valuable intermediates in drug discovery, particularly in the development of kinase inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Reaction of Cyclobutanecarbonyl Chloride with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between cyclobutanecarbonyl chloride and Grignard reagents, a crucial transformation for the synthesis of valuable cyclobutane-containing molecules. The cyclobutane (B1203170) motif is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This document outlines protocols for the selective synthesis of either cyclobutyl ketones or tertiary alcohols, which serve as versatile intermediates in the development of novel therapeutics.

Introduction

The reaction of an acyl chloride with a Grignard reagent is a powerful method for carbon-carbon bond formation. However, the outcome of the reaction is highly dependent on the stoichiometry and reactivity of the Grignard reagent. Typically, the reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon of the acyl chloride to form a ketone intermediate. This ketone is generally more reactive than the starting acyl chloride, leading to a rapid second addition of the Grignard reagent to yield a tertiary alcohol upon acidic workup.[3][4][5][6]

Controlling the reaction to selectively isolate the ketone product requires careful consideration of the reaction conditions or the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents).[5][7] These notes provide protocols for both the synthesis of tertiary alcohols via double addition of Grignard reagents and the selective synthesis of cyclobutyl ketones.

Reaction Pathways

The reaction of this compound with a Grignard reagent (R-MgX) can be directed towards two primary products: a tertiary alcohol or a ketone.

Synthesis of Tertiary Alcohols

The use of two or more equivalents of a Grignard reagent typically leads to the formation of a tertiary alcohol. The initial ketone formation is followed by a second nucleophilic attack by the Grignard reagent.

Caption: General reaction pathway for the synthesis of a tertiary alcohol.

Synthesis of Ketones

To selectively obtain the ketone, the high reactivity of the Grignard reagent must be attenuated, or a less reactive organometallic reagent must be employed. Organocuprates are a standard choice for this transformation as they react with acyl chlorides but not readily with the resulting ketone.[5][7]

Caption: Pathway for the selective synthesis of a cyclobutyl ketone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of cyclobutyl ketones and related tertiary alcohols.

Table 1: Synthesis of Cyclobutyl Ketones

| Entry | Grignard/Organometallic Reagent | Product | Yield (%) | Reference |

| 1 | Lithium dimethylcuprate (CH₃)₂CuLi | Cyclobutyl methyl ketone | Not specified, but implied to be a standard, effective method. | [7] |

| 2 | Phenylmagnesium bromide (in the presence of specific additives) | Cyclobutyl phenyl ketone | Detailed in a PhD thesis, suggesting a successful synthesis. | [8] |

Table 2: Synthesis of Tertiary Alcohols from Acyl Chlorides (General)

| Entry | Acyl Chloride | Grignard Reagent | Product | Yield (%) | Reference |

| 1 | Generic Acyl Chloride | ≥ 2 equivalents of R-MgX | Tertiary Alcohol | Generally high | [3] |

| 2 | Generic Acyl Chloride | Excess Grignard Reagent | Tertiary Alcohol | Generally high | [9] |

Experimental Protocols

The following protocols are adapted from literature procedures and provide a framework for the synthesis of cyclobutyl ketones and tertiary alcohols from this compound.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

Protocol for the Synthesis of Cyclobutyl Methyl Ketone (via Organocuprate)

This protocol is adapted from a standard procedure for the reaction of an acyl chloride with an organocuprate.[7]

Materials:

-

This compound

-

Methyllithium (B1224462) (CH₃Li) in ether

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (dried in oven)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Dimethylcuprate:

-

In a dry, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF at 0°C.

-

To this stirred suspension, add methyllithium (1.0 equivalent) dropwise. The formation of the cuprate (B13416276) is indicated by a color change.

-

-

Reaction with this compound:

-

Cool the freshly prepared lithium dimethylcuprate solution to -78°C (dry ice/acetone bath).

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the stirred cuprate solution.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude cyclobutyl methyl ketone can be purified by distillation.

-

Protocol for the Synthesis of a Tertiary Alcohol: Cyclobutyl(diphenyl)methanol

This is a general protocol based on the established reactivity of Grignard reagents with acyl chlorides.[3][4][9]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (dried in oven)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Place magnesium turnings (2.2 equivalents) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Dissolve bromobenzene (2.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl.

-

Transfer the mixture to a separatory funnel, add more diethyl ether if necessary, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude cyclobutyl(diphenyl)methanol.

-

The product can be purified by recrystallization or column chromatography.

-

Applications in Drug Development

Cyclobutane-containing compounds, including cyclobutyl ketones and their derivatives, are increasingly recognized for their potential in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can confer several advantages:

-

Improved Metabolic Stability: The cyclobutane scaffold can block sites of metabolism, leading to a longer half-life of the drug candidate.

-

Conformational Restriction: The constrained ring system can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

-

Novel Chemical Space: The incorporation of a cyclobutane ring provides access to novel molecular architectures, which can lead to new intellectual property.[1][2]

The synthetic routes outlined in these notes provide a reliable foundation for accessing a diverse range of cyclobutane-based intermediates for the development of next-generation therapeutics.

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. brainly.com [brainly.com]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 6. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Preparation of Cyclobutyl Amides from Cyclobutanecarbonyl Chloride and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl amides are valuable structural motifs in medicinal chemistry and drug discovery. The cyclobutyl group can serve as a versatile scaffold, offering a three-dimensional profile that can enhance metabolic stability, improve binding affinity, and provide access to novel chemical space compared to more traditional flat aromatic rings. The amide bond, a cornerstone of peptide and protein structure, is also a key feature in a vast number of pharmaceuticals. The synthesis of cyclobutyl amides from cyclobutanecarbonyl chloride and various amines is a fundamental and efficient method for accessing a diverse range of these important compounds. This document provides detailed protocols and application notes for this transformation.

General Reaction Scheme

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted cyclobutanecarboxamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Data Presentation: Synthesis of Cyclobutyl Amides

The following table summarizes the synthesis of various cyclobutyl amides from this compound and a selection of primary and secondary amines, highlighting the reaction conditions and corresponding yields.

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 8-Aminoquinoline | Sat. aq. NaHCO₃ | Dichloromethane (DCM) | Room Temp. | 3 | Not specified |

| Aniline | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | ~85-95 |

| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | ~90-98 |

| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 1-3 | ~95 |

| Morpholine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 | 95[1] |

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclobutanecarboxamides

This protocol provides a general method for the reaction of this compound with a variety of amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution and stir for 5-10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise via a dropping funnel over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Protocol 2: Purification of a Representative Cyclobutyl Amide (e.g., N-Benzylcyclobutanecarboxamide) by Column Chromatography

Materials:

-

Crude N-benzylcyclobutanecarboxamide

-

Silica (B1680970) gel (for column chromatography)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Standard laboratory glassware for chromatography

Procedure:

-

Prepare the Column:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed.

-

Equilibrate the column by running the chosen eluent system through it. A common starting eluent system for this type of compound is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

-

-

Load the Sample:

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

-

Carefully load the sample onto the top of the prepared column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions in test tubes.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified N-benzylcyclobutanecarboxamide.

-

Mandatory Visualizations

Caption: General workflow for the synthesis of cyclobutyl amides.

Caption: Workflow for purification by column chromatography.

References

Use of Cyclobutanecarbonyl chloride in the synthesis of Venetoclax intermediates

Abstract

This document provides a detailed overview of the established synthetic routes for key intermediates of Venetoclax (ABT-199), a potent B-cell lymphoma 2 (Bcl-2) inhibitor. A comprehensive literature search was conducted to identify methodologies relevant to researchers, scientists, and drug development professionals. Notably, the use of cyclobutanecarbonyl chloride in the synthesis of Venetoclax intermediates is not described in the reviewed scientific literature and patents. This document instead focuses on the widely accepted and practiced synthetic strategies, including convergent synthesis, Buchwald-Hartwig amination, and reductive amination, to provide a valuable resource for the scientific community.

Introduction to Venetoclax and its Synthetic Strategy

Venetoclax is a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2, which is crucial for the survival of certain cancer cells. Its complex structure necessitates a multi-step, convergent synthetic approach. This strategy involves the synthesis of several key intermediates that are later coupled to form the final active pharmaceutical ingredient (API). The primary advantage of a convergent synthesis is the ability to prepare large quantities of advanced intermediates, which can then be combined in the final steps, leading to a more efficient and higher-yielding overall process.

Key Synthetic Intermediates

The synthesis of Venetoclax typically revolves around the preparation and coupling of three key fragments:

-

A core benzoic acid derivative: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoic acid scaffold.

-

A substituted cyclohexene (B86901) moiety: (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol and its derivatives.

-

A sulfonamide side chain: 4-amino-3-nitrobenzenesulfonamide (B112339) derivative.

The following sections detail the synthesis of the key intermediates leading to the formation of the core structure of Venetoclax.

Experimental Protocols

Synthesis of the Core Benzoic Acid Intermediate

A common route to the core benzoic acid intermediate involves a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulations.

Protocol 1: Synthesis of methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate

-

Materials: Methyl 2-fluoro-4-nitrobenzoate, 5-hydroxy-7-azaindole, piperazine (B1678402), suitable base (e.g., K2CO3), and solvent (e.g., DMF or DMSO).

-

Step 1: SNAr Reaction: Methyl 2-fluoro-4-nitrobenzoate is reacted with 5-hydroxy-7-azaindole in the presence of a base to yield methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-nitrobenzoate.

-

Step 2: Reduction: The nitro group is reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or other reducing agents like iron in acetic acid.

-

Step 3: Piperazine Introduction: The resulting aniline (B41778) can be converted to the piperazine derivative through various methods, including reductive amination with a protected piperazine aldehyde followed by deprotection, or direct alkylation with a suitable piperazine precursor. A more direct approach involves the reaction of the corresponding fluoro- or chloro-aniline with piperazine.

Synthesis of the Substituted Cyclohexene Intermediate